

Unveiling the Molecular Architecture of Methyl Ganoderenate D: A Spectroscopic Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl ganoderenate D

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This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of **Methyl ganoderenate D**, a lanostane-type triterpenoid isolated from *Ganoderma applanatum*. The structural elucidation of this complex natural product relies on a combination of nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques. This document presents the detailed ^1H and ^{13}C NMR assignments, and high-resolution mass spectrometry data, alongside the experimental protocols for acquiring this critical information.

Spectroscopic Data for Methyl Ganoderenate D

The definitive characterization of **Methyl ganoderenate D**, identified as 7 β -hydroxy-3,11,15,23-tetraoxolanosta-8,20E(22)-dien-26-oic acid methyl ester, is achieved through the detailed analysis of its spectroscopic signatures.^{[1][2][3]} The following tables summarize the quantitative NMR and MS data.

Table 1: ^1H NMR Spectroscopic Data for Methyl Ganoderenate D (500 MHz, CDCl_3)

Position	Chemical Shift (δ , ppm)	Multiplicity	J (Hz)
1 α	2.60	m	
1 β	1.85	m	
2 α	2.50	m	
2 β	2.25	m	
5	1.55	m	
6 α	2.10	m	
6 β	1.90	m	
7	4.75	t	2.8
12 α	3.05	d	16.0
12 β	2.50	d	16.0
16 α	3.10	d	18.0
16 β	2.65	d	18.0
17	1.80	m	
18-CH ₃	0.65	s	
19-CH ₃	1.20	s	
21-CH ₃	2.20	s	
22	6.15	s	
24	3.80	q	7.0
25	1.30	t	7.0
27-CH ₃	1.15	d	7.0
28-CH ₃	1.25	s	
29-CH ₃	1.35	s	
30-CH ₃	1.40	s	

OCH ₃	3.70	s
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Data sourced from Shim et al., J. Nat. Prod. 2004, 67, 7, 1110-1113.

Table 2: ¹³C NMR Spectroscopic Data for Methyl Ganoderenate D (125 MHz, CDCl₃)

Position	Chemical Shift (δ , ppm)
1	38.5
2	34.5
3	218.0
4	47.5
5	50.5
6	36.0
7	68.0
8	138.0
9	145.0
10	38.0
11	205.0
12	48.0
13	45.5
14	50.0
15	210.0
16	49.0
17	46.5
18	15.0
19	18.5
20	134.0
21	18.0
22	125.0
23	195.0

24	41.0
25	14.0
26	168.0
27	20.0
28	25.0
29	22.0
30	28.0
OCH ₃	52.0

Data sourced from Shim et al., J. Nat. Prod. 2004, 67, 7, 1110-1113.

Table 3: High-Resolution Mass Spectrometry (HR-MS) Data

Ion	Calculated m/z	Found m/z
[M] ⁺	528.2723	528.2720

Data sourced from Shim et al., J. Nat. Prod. 2004, 67, 7, 1110-1113.

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for the accurate structural determination of **Methyl ganoderenate D**. The following protocols are based on the methodologies reported in the literature for the characterization of lanostane-type triterpenoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of approximately 5 mg of purified **Methyl ganoderenate D** is dissolved in 0.5 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **Instrumentation:** ¹H and ¹³C NMR spectra are recorded on a 500 MHz NMR spectrometer.

- ^1H NMR Acquisition:
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: 10-12 ppm.
 - Acquisition Time: 2-3 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-64, depending on sample concentration.
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Spectral Width: 220-240 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096, to achieve an adequate signal-to-noise ratio.
- Data Processing: The acquired Free Induction Decays (FIDs) are processed using appropriate NMR software. This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal TMS standard.

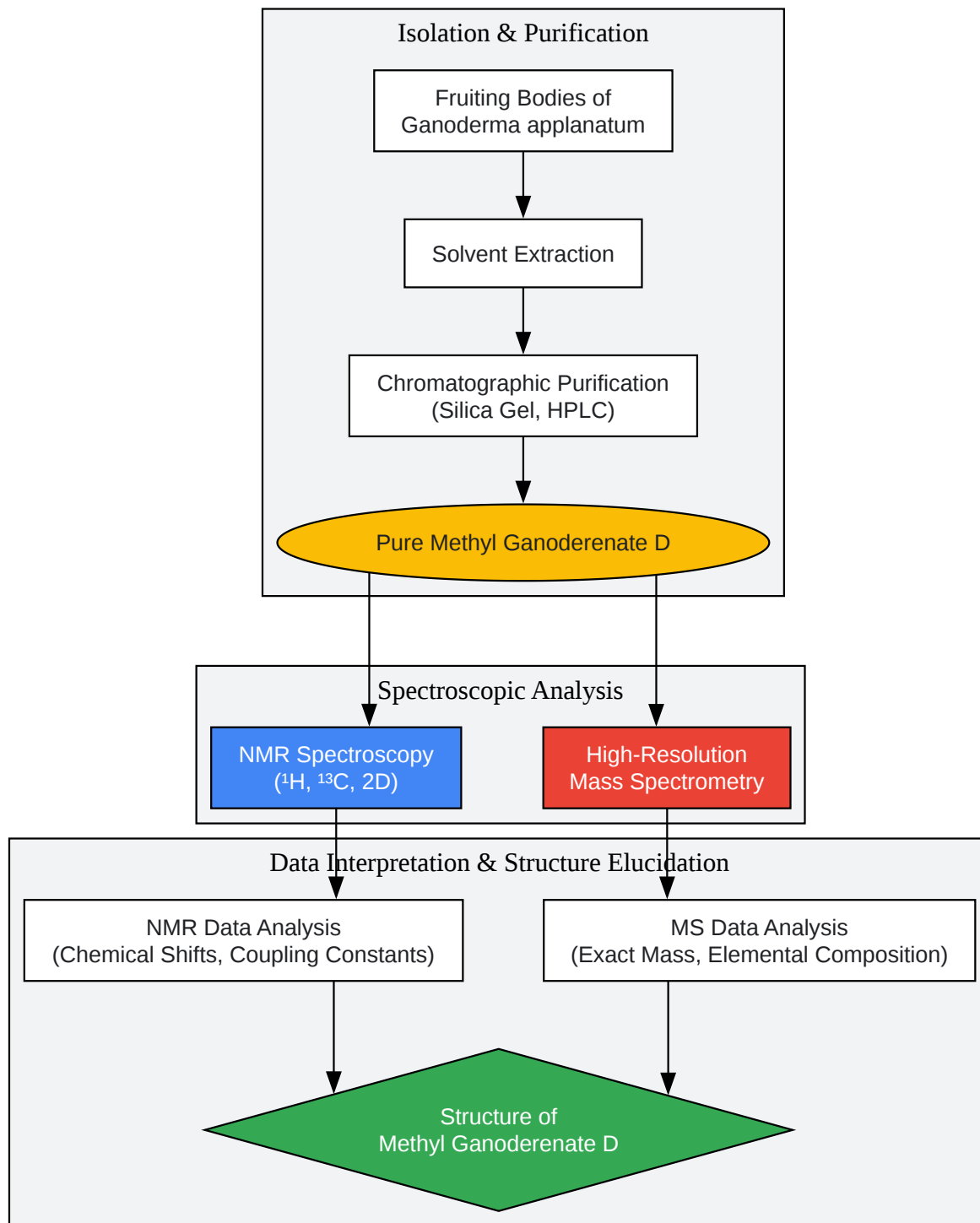
High-Resolution Mass Spectrometry (HR-MS)

- Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.
- Acquisition Parameters:
 - Ionization Mode: Positive ion mode is typically used to observe the molecular ion $[\text{M}]^+$.

- Mass Range: A scan range of m/z 100-1000 is generally sufficient.
- Resolution: The instrument is operated at a high resolution (typically >10,000) to enable accurate mass measurement.
- Calibration: The mass spectrometer is calibrated using a known standard to ensure high mass accuracy.
- Data Analysis: The exact mass of the molecular ion is determined from the mass spectrum. This value is then used to calculate the elemental composition of the molecule, which is compared with the proposed structure.

Visualization of the Characterization Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **Methyl ganoderenate D**.



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Caption: Workflow for the isolation and spectroscopic characterization of **Methyl ganoderenate D**.

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